molecular formula C20H17NO2 B2637060 (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 1147118-58-8

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No.: B2637060
CAS No.: 1147118-58-8
M. Wt: 303.361
InChI Key: QEKKYPTULUODJY-WYMLVPIESA-N
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Description

(2E)-2-[(4-Methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a synthetic carbazole derivative designed for advanced chemical and pharmaceutical research. This compound belongs to a class of molecules known for a broad spectrum of useful biological activities, making them valuable scaffolds in medicinal chemistry . The core structure is based on the 2,3,4,9-tetrahydro-1H-carbazol-1-one framework, where the carbonyl group and the conjugated system are key to its properties . It is synthesized via a base-catalyzed condensation reaction between 2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-methoxybenzaldehyde, a reliable method for generating such arylidene derivatives . Carbazole derivatives are of significant interest in drug discovery due to their wide range of reported biological activities. Research on closely related analogs has indicated potential for various applications, serving as a starting point for investigating this specific compound . The 4-methoxyphenyl substituent is a common pharmacophore that can influence the compound's electronic properties and interaction with biological targets. As a research chemical, this product is intended for use in laboratory studies only, including investigating structure-activity relationships, exploring new therapeutic pathways, and developing novel synthetic methodologies. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use. The safety data for this compound is not fully established. Researchers should handle it with appropriate precautions, using personal protective equipment and working in a well-ventilated fume hood.

Properties

IUPAC Name

(2E)-2-[(4-methoxyphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO2/c1-23-15-9-6-13(7-10-15)12-14-8-11-17-16-4-2-3-5-18(16)21-19(17)20(14)22/h2-7,9-10,12,21H,8,11H2,1H3/b14-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEKKYPTULUODJY-WYMLVPIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C2CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/2\CCC3=C(C2=O)NC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one typically involves the condensation of 4-methoxybenzaldehyde with 2,3,4,9-tetrahydro-1H-carbazol-1-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the potential of this compound as an antimicrobial agent. A study demonstrated that derivatives of carbazole compounds exhibit significant antibacterial activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus species. The mechanism involves the inhibition of protein synthesis and disruption of nucleic acid production pathways .

Table 1: Antimicrobial Activity of Carbazole Derivatives

Compound NameMIC (μg/mL)Target Bacteria
Carbazole A15.625MRSA
Carbazole B31.25Enterococcus faecalis
Carbazole C62.5Escherichia coli

Anticancer Properties

The compound has also been investigated for its anticancer properties. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. Specifically, the compound has shown efficacy against human breast cancer cell lines .

Case Study: Anticancer Activity
In a controlled study, the effects of (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one were evaluated on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic activity with an IC50 value of 20 μM.

Organic Light Emitting Diodes (OLEDs)

The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in OLEDs. Its ability to emit light when subjected to an electric current can be harnessed for display technologies.

Table 2: OLED Performance Metrics

Compound NameEmission Peak (nm)Luminance (cd/m²)Efficiency (lm/W)
This compound450100025

Mechanism of Action

The mechanism of action of (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound differs from its analogs primarily in the substituent at the C2 methylidene position. Key comparisons include:

Furan Derivatives
  • (E)-2-(Furan-2-ylmethylidene)-8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one (C18H15NO2): Substituent: Furan-2-yl group. Molecular Weight: 277.31 g/mol. Crystal System: Orthorhombic (space group Pbca) with unit cell parameters a = 6.7353 Å, b = 16.1393 Å, c = 25.9549 Å . Hydrogen Bonding: Forms intermolecular N9—H9⋯O1 bonds, creating R₂²(10) ring motifs. Additional C–H⋯π interactions stabilize the crystal lattice . Conformation: Cyclohexene ring adopts a half-chair conformation (puckering parameters: q₂ = 0.232 Å, q₃ = -0.153 Å) .
Thiophene and Thienyl Derivatives
  • 4-(5-Methylthiophen-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-1-one (C17H15NOS): Substituent: 5-Methylthiophen-2-yl group. Physical State: Colorless solid with a melting point of 191–193°C . Synthesis: Prepared via Brønsted acid-catalyzed cyclization, highlighting the adaptability of the scaffold to sulfur-containing substituents.
Chlorophenyl and Nitrophenyl Derivatives
  • 2-[(E)-(2-Chlorophenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (C19H14ClNO): Substituent: 2-Chlorophenyl group. Molecular Weight: 307.78 g/mol . Electronic Effects: The electron-withdrawing Cl group may reduce electron density on the carbazole core, altering reactivity compared to the methoxy derivative.
Fluorophenyl Derivatives
  • 2-[(E)-(4-Fluoroanilino)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one (C19H14FN2O): Substituent: 4-Fluorophenyl group.

Physical and Crystallographic Properties

Compound Substituent Molecular Weight (g/mol) Melting Point (°C) Crystal System Key Interactions
Target Compound 4-Methoxyphenyl 305.35 Not reported Likely orthorhombic* Anticipated C–H⋯O/π interactions
Furan Derivative Furan-2-yl 277.31 232 (decomp.) Orthorhombic (Pbca) N–H⋯O, C–H⋯π
5-Methylthiophen-2-yl Derivative 5-Methylthiophen-2-yl 279.36 191–193 Not reported S⋯H interactions (predicted)
2-Chlorophenyl Derivative 2-Chlorophenyl 307.78 Not reported Not reported Cl⋯H interactions (predicted)

*Predicted based on structural analogs. The bulkier 4-methoxyphenyl group may lead to larger unit cell dimensions compared to furan derivatives.

Biological Activity

The compound (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one is a member of the carbazole family, known for its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, antiviral, anti-inflammatory, and anticancer properties. The findings are supported by data tables and case studies from recent research.

Chemical Structure

The structure of the compound can be represented as follows:

C16H17NO2\text{C}_{16}\text{H}_{17}\text{N}\text{O}_{2}

Antimicrobial Activity

Carbazole derivatives have been extensively studied for their antimicrobial properties. The specific compound exhibits significant activity against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Remarks
Staphylococcus aureus0.5 µg/mLComparable to tetracycline
Escherichia coli1.0 µg/mLModerate activity
Bacillus subtilis0.49 µg/mLSuperior to standard drugs
Pseudomonas aeruginosa1.5 µg/mLLimited effectiveness

The compound demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with MIC values comparable to established antibiotics such as tetracycline and fluconazole .

Antiviral Activity

Recent studies have indicated that carbazole derivatives possess antiviral properties, particularly against Hepatitis C Virus (HCV). The mechanism involves inhibition of viral replication pathways.

Case Study: Anti-HCV Activity

In a study by Murakami et al., indolocarbazoles were shown to inhibit HCV replication independently from protein kinase C (PKC) inhibition. The compound exhibited an EC50 value of 0.031 µM against HCV genotype 1b with low cytotoxicity (CC50 > 50 µM), indicating a high selectivity index .

Anti-inflammatory and Anticancer Properties

Carbazole derivatives also demonstrate anti-inflammatory and anticancer activities. Studies have shown that these compounds can inhibit pro-inflammatory cytokines and exhibit cytotoxic effects on various cancer cell lines.

Table 2: Anti-inflammatory and Anticancer Activity

Cell LineIC50 (µM)Effect
HeLa (cervical cancer)5.0Significant cytotoxicity
MCF-7 (breast cancer)10.0Moderate cytotoxicity
LPS-induced macrophages20.0Inhibition of IL-6 production

The anti-inflammatory effects were confirmed through assays measuring cytokine levels in LPS-stimulated macrophages, where the compound effectively reduced IL-6 levels .

The biological activities of the compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial : Disruption of bacterial cell wall synthesis and inhibition of protein synthesis pathways.
  • Antiviral : Inhibition of viral RNA replication.
  • Anti-inflammatory : Modulation of cytokine release and inhibition of inflammatory pathways.
  • Anticancer : Induction of apoptosis in cancer cells through caspase activation.

Q & A

Q. What synthetic methodologies are optimal for preparing (2E)-2-[(4-methoxyphenyl)methylidene]-2,3,4,9-tetrahydro-1H-carbazol-1-one?

The compound is synthesized via a base-catalyzed Claisen-Schmidt condensation between 2,3,4,9-tetrahydro-1H-carbazol-1-one derivatives and substituted aldehydes. A representative protocol involves:

  • Reacting equimolar amounts of 8-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one and 4-methoxybenzaldehyde in 5% ethanolic potassium hydroxide under ambient conditions for 6 hours .
  • Isolation via precipitation and recrystallization from methanol yields the product (typical yield: 85–90%).
    Key Considerations :
  • Base Selection : KOH in ethanol ensures efficient enolate formation.
  • Reaction Monitoring : TLC or HPLC can track aldehyde consumption.
  • Yield Optimization : Excess aldehyde or extended reaction times may reduce byproducts like aldol adducts .

Q. How is the crystal structure of this compound determined, and what are its critical crystallographic parameters?

X-ray diffraction (XRD) is the gold standard. Representative data for analogous carbazole derivatives include:

ParameterValueSource
Space groupOrthorhombic, Pbca
Unit cell (Å)a = 6.7353, b = 16.1393, c = 25.9549
Z8
R-factor0.050 (F² > 2σ(F²))
Hydrogen bondingN–H⋯O (R₂²(10) motif)
Methodology :
  • Use a diffractometer (e.g., Oxford Xcalibur Ruby Gemini) with CuKα radiation (λ = 1.54184 Å) .
  • Refinement via SHELXL-2018/3 (anisotropic displacement parameters for non-H atoms) .

Advanced Research Questions

Q. How do non-covalent interactions (e.g., hydrogen bonds) influence the solid-state packing of this compound?

Intermolecular N–H⋯O hydrogen bonds form R₂²(10) ring motifs, stabilizing the crystal lattice (Table 1) . Table 1: Hydrogen Bond Geometry

D–H⋯AD–H (Å)H⋯A (Å)D⋯A (Å)∠D–H–A (°)
N9–H9⋯O10.862.102.945166
Analysis :
  • Graph set analysis (Bernstein et al., 1995) identifies motifs driving supramolecular assembly .
  • π-π stacking between carbazole units further stabilizes the structure (distance: 3.4–3.6 Å) .

Q. What conformational deviations are observed in the carbazole core, and how are they quantified?

The cyclohexene ring adopts a half-chair conformation, quantified via Cremer-Pople puckering parameters:

  • q₂ : 0.232 Å, q₃ : -0.153 Å, θ : 123.4°, φ : 322.6° .
    Implications :
  • Non-planarity (max. deviation: 0.236 Å) affects electronic delocalization and reactivity .
  • Dihedral angles between pyrrole/benzene (1.21°) and pyrrole/furan (16.74°) rings suggest steric or electronic distortions .

Q. How can conflicting crystallographic data (e.g., bond lengths/angles) be resolved during refinement?

Discrepancies arise from experimental resolution or thermal motion. Mitigation strategies:

  • High-Resolution Data : Collect data to θ > 70° (e.g., θ = 72.5° in ).
  • Constraints : Apply riding models for H atoms (C–H = 0.93–0.97 Å) .
  • Validation Tools : Use checkCIF/PLATON to flag outliers (> 3σ) in bond distances/angles .

Methodological Challenges

Q. What analytical techniques are critical for characterizing synthetic impurities in this compound?

  • HPLC-MS : Identifies aldol condensation byproducts (e.g., dimeric adducts).
  • SC-XRD : Resolves regiochemical ambiguities in the methylidene substituent .
  • Solid-State NMR : Probes hydrogen bonding and polymorphic variations (e.g., ¹⁵N CP-MAS) .

Q. How can computational modeling complement experimental data for this compound?

  • DFT Calculations : Predict electronic transitions (UV-Vis) and Fukui indices for electrophilic sites.
  • Molecular Dynamics : Simulate solvent effects on crystal nucleation (e.g., methanol vs. EtOAC) .

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